2H-クロメン-3-カルボニルクロリド

概要

説明

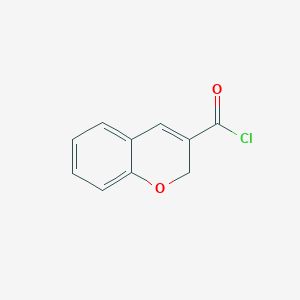

2H-chromene-3-carbonyl chloride is a unique chemical compound with the empirical formula C10H7ClO2 . It is part of a broader class of compounds known as 2H-chromenes, which are important oxygen heterocycles . These compounds are widely found in natural products, pharmaceutical agents, and biologically relevant molecules, and have also been used extensively in materials science and organic synthesis .

Synthesis Analysis

Two major synthetic strategies have been developed for 2H-chromenes . These strategies focus on benzopyran ring formation involving cyclization reactions and the late-stage functionalization of the parent 2H-chromenes . An efficient and redox-neutral synthesis of 2H-chromene-3-carboxylic acids from N-phenoxyacetamides and methyleneoxetanones has also been realized via a solvent-controlled and rhodium (III)-catalyzed C–H activation/unusual [3 + 3] annulation sequence .Molecular Structure Analysis

The molecular weight of 2H-chromene-3-carbonyl chloride is 194.61 . The SMILES string representation of the compound is ClC(=O)C1=Cc2ccccc2OC1 .Chemical Reactions Analysis

2H-chromenes have been the subject of extensive research due to their wide range of applications. The synthesis of these compounds often involves benzopyran ring formation and cyclization reactions . Additionally, the late-stage functionalization of the parent 2H-chromenes has been a focus of recent advances in this field .Physical And Chemical Properties Analysis

The melting point of 2H-chromene-3-carbonyl chloride is 73 °C, and its predicted boiling point is 309.6±42.0 °C . The predicted density of the compound is 1.344±0.06 g/cm3 .科学的研究の応用

有機合成

2H-クロメン(2H-クロメン-3-カルボニルクロリドを含む)は、有機合成で広く使用されている重要な酸素複素環式化合物です . それらは、様々な合成戦略の開発に使用されています .

材料科学

2H-クロメンは、材料科学でも広く使用されています . それらは、ユニークな特性を持つ新しい材料の開発に貢献しています .

医薬品

2H-クロメンは、多くの医薬品に見られます . それらは、複雑な薬物分子の合成におけるビルディングブロックとしてよく使用されます .

天然物

2H-クロメンは、天然物に多く見られます . それらは、様々な植物に見られ、その潜在的な健康上の利点について研究されてきました .

選択的エストロゲン受容体分解薬(SERDs)

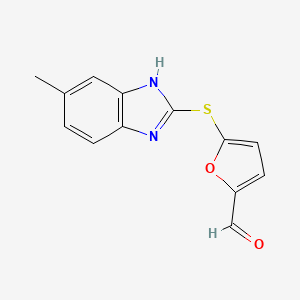

2H-クロメン-3-カルボニル誘導体は、潜在的な選択的エストロゲン受容体分解薬(SERDs)として研究されてきました . たとえば、7-ヒドロキシ-2H-クロメン-3-カルボニル骨格を含む化合物XH04は、2Dおよび3D細胞培養モデルで強力な活性を示しました . また、プロゲステロンの発現を阻害することにより、有意な抗エストロゲン特性を示しました .

乳がん治療薬

化合物XH04のような7-ヒドロキシ-2H-クロメン-3-カルボニル構造は、SERDsを含むERαアンタゴニストの設計のために検討されています . これらの化合物は、ERα+乳がんの治療薬として使用できる可能性があります .

作用機序

Target of Action

2H-chromene-3-carbonyl chloride, a derivative of coumarin, primarily targets oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants.

Mode of Action

The compound interacts with its targets by inhibiting oxidative stress This is achieved through its antioxidant potential, which allows it to neutralize harmful free radicals in the body

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress . By acting as an antioxidant, it can potentially influence various biochemical reactions that involve free radicals. These include reactions in the metabolic pathways of various cells where oxidative stress plays a role. The downstream effects of these interactions could lead to a reduction in oxidative damage to cells and tissues.

Pharmacokinetics

Its molecular weight is 19461 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of the action of 2H-chromene-3-carbonyl chloride is the inhibition of oxidative stress . This can lead to a reduction in the damage caused by free radicals to cells and tissues, potentially helping to prevent or treat conditions associated with oxidative stress.

Action Environment

The action, efficacy, and stability of 2H-chromene-3-carbonyl chloride can be influenced by various environmental factors. For instance, its synthesis has been identified as environmentally friendly , suggesting that it can be produced with minimal environmental impact. Additionally, its use as a pesticide has been suggested, indicating that it may be effective in various environmental conditions . .

実験室実験の利点と制限

2H-chromene-3-carbonyl chloride has several advantages for use in lab experiments. It is relatively inexpensive and readily available. It is also a stable compound, and is easily handled and stored. Furthermore, it has a wide range of reactivity and is versatile in its applications. However, it is also a toxic compound, and should be handled with care in the laboratory.

将来の方向性

2H-chromene-3-carbonyl chloride has a wide range of potential applications in the future. It could be used in the synthesis of new pharmaceuticals and other organic compounds. It could also be used in the development of new polymers and industrial catalysts. It could also be used in the development of new antibiotics and antifungal agents. Furthermore, it could be used in the development of new therapeutic agents and in the synthesis of new heterocyclic compounds. Finally, it could be used in the development of new methods for the synthesis of organic compounds.

Safety and Hazards

生化学分析

Biochemical Properties

2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with selective estrogen receptor degraders (SERDs), which are crucial in the treatment of estrogen receptor-positive breast cancer . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2H-chromene-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of progesterone receptor mRNA in MCF-7 cells, a type of breast cancer cell line . This inhibition can lead to altered cell signaling and metabolic pathways, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2H-chromene-3-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as estrogen receptors, leading to their degradation . This binding interaction can inhibit the receptor’s activity, preventing it from promoting cell growth and division. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2H-chromene-3-carbonyl chloride over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence.

Dosage Effects in Animal Models

The effects of 2H-chromene-3-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in breast cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage threshold is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

2H-chromene-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2H-chromene-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Improper distribution can lead to off-target effects and toxicity.

Subcellular Localization

The subcellular localization of 2H-chromene-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, minimizing unintended interactions with other cellular components.

特性

IUPAC Name |

2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKZPVOAMHWVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380182 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41873-72-7 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2H-chromene-3-carbonyl chloride utilized in the synthesis of potential antioxidant and antibacterial agents?

A1: In this study, 2H-chromene-3-carbonyl chloride serves as a crucial building block for creating a series of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives []. These derivatives are formed through a condensation reaction between 2H-chromene-3-carbonyl chloride and various substituted benzo[d]thiazol-2-amines. The researchers aimed to synthesize compounds with improved antioxidant and antibacterial properties by combining the known biological activities of coumarin and benzothiazole moieties.

Q2: How are the synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives characterized?

A2: The synthesized compounds are characterized using two spectroscopic techniques:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![[(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B1305921.png)